molecular formula C15H13ClN4S B2766961 2-chloro-5-({[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}methyl)pyrazine CAS No. 1795502-50-9

2-chloro-5-({[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}methyl)pyrazine

Cat. No.: B2766961
CAS No.: 1795502-50-9
M. Wt: 316.81
InChI Key: WIGQIWXXKSACJR-UHFFFAOYSA-N
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Description

2-chloro-5-({[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}methyl)pyrazine is a heterocyclic compound that features a pyrazine ring substituted with a chloro group and a sulfanyl methyl group linked to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-({[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}methyl)pyrazine typically involves multi-step organic reactions. One common method includes the formation of the imidazole ring followed by its attachment to the pyrazine ring through a sulfanyl methyl linkage. The reaction conditions often involve the use of solvents like dichloromethane or toluene and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and to minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-({[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}methyl)pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide or potassium thiocyanate for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution of the chloro group can produce various substituted pyrazine derivatives .

Scientific Research Applications

2-chloro-5-({[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}methyl)pyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-5-({[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}methyl)pyrazine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazine derivatives with different substituents, such as:

Uniqueness

What sets 2-chloro-5-({[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}methyl)pyrazine apart is its unique combination of a pyrazine ring with an imidazole-linked sulfanyl methyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-chloro-5-[[1-(3-methylphenyl)imidazol-2-yl]sulfanylmethyl]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN4S/c1-11-3-2-4-13(7-11)20-6-5-17-15(20)21-10-12-8-19-14(16)9-18-12/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIGQIWXXKSACJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C=CN=C2SCC3=CN=C(C=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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